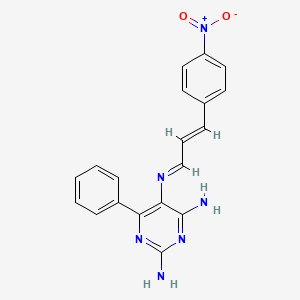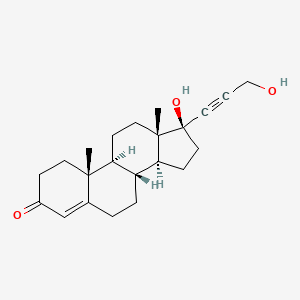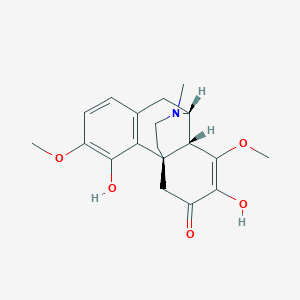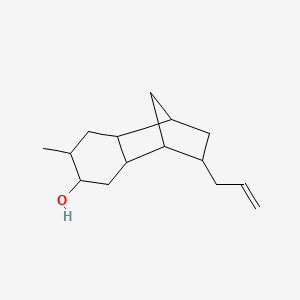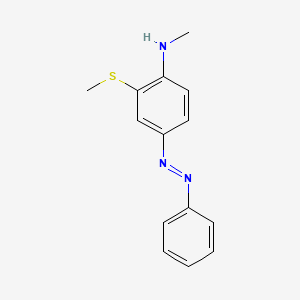
Myristic acid, tetraester with oxybispropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myristic acid, tetraester with oxybispropanediol, involves the esterification of myristic acid with oxybispropanediol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound, follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Myristic acid, tetraester with oxybispropanediol, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester groups back to alcohols and acids.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester derivatives .
Scientific Research Applications
Myristic acid, tetraester with oxybispropanediol, has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and inflammation.
Mechanism of Action
The mechanism of action of myristic acid, tetraester with oxybispropanediol, involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors involved in inflammatory processes, leading to its anti-inflammatory effects. Additionally, it can modulate the activity of specific signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Myristic acid: A straight-chain saturated fatty acid commonly found in nutmeg and other natural sources.
Lauric acid, tetraester with oxybispropanediol: Another ester compound with similar properties but derived from lauric acid.
Palmitic acid, tetraester with oxybispropanediol: Similar in structure but derived from palmitic acid.
Uniqueness
Myristic acid, tetraester with oxybispropanediol, stands out due to its unique combination of thermal stability, solubility, and biological activities. Its specific ester structure allows for diverse applications in various fields, making it a versatile and valuable compound .
Properties
CAS No. |
83208-81-5 |
|---|---|
Molecular Formula |
C62H118O9 |
Molecular Weight |
1007.6 g/mol |
IUPAC Name |
[3-[3,3-di(tetradecanoyloxy)propoxy]-1-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C62H118O9/c1-5-9-13-17-21-25-29-33-37-41-45-49-57(63)68-61(69-58(64)50-46-42-38-34-30-26-22-18-14-10-6-2)53-55-67-56-54-62(70-59(65)51-47-43-39-35-31-27-23-19-15-11-7-3)71-60(66)52-48-44-40-36-32-28-24-20-16-12-8-4/h61-62H,5-56H2,1-4H3 |
InChI Key |
VSIOUIMZCQSBCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


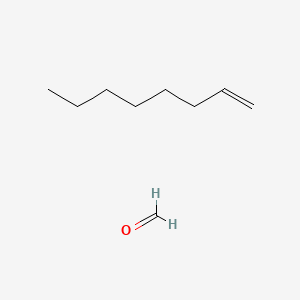



![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
